1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
Description
International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic nomenclature of 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds containing multiple ring systems. The compound's name reflects the presence of a pyrazole core ring numbered according to conventional heterocyclic nomenclature, where the nitrogen atoms occupy positions 1 and 2, and the hydroxyl group is located at position 5. The cyclopentyl substituent attached to nitrogen-1 provides a saturated aliphatic component, while the thiophen-2-yl group at position 3 introduces an aromatic sulfur-containing heterocycle. The designation "thiophen-2-yl" specifically indicates attachment through the carbon atom adjacent to the sulfur atom in the thiophene ring, distinguishing it from potential thiophen-3-yl isomers.
Isomeric considerations for this compound encompass both constitutional and tautomeric variations. The most significant tautomeric equilibrium involves the pyrazol-5-ol and pyrazol-3-one forms, a phenomenon extensively documented in related pyrazole derivatives. Crystallographic analysis of analogous compounds, such as 1-n-hexyl-3-phenyl-1H-pyrazol-5-ol, has conclusively demonstrated the predominance of the hydroxy tautomer in solid-state structures. The bond distances and angles observed in these structures consistently support the presence of the hydroxyl tautomer, with clear evidence of hydrogen atom bonding to oxygen and absence of residual electron density around nitrogen atoms that would indicate alternative tautomeric forms.
Constitutional isomerism possibilities include positional variants where the thiophene ring could be attached through different carbon atoms. The compound 1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol, bearing the Chemical Abstracts Service number 2097967-76-3, represents such a positional isomer with identical molecular formula and weight but different connectivity. These structural isomers exhibit distinct electronic properties due to the altered positioning of the sulfur atom relative to the pyrazole ring, affecting both electron distribution and potential intermolecular interactions.
Comparative Analysis of Substituent Effects: Cyclopentyl versus Cycloalkyl Variants
The cyclopentyl substituent in 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol exhibits distinct electronic and steric properties compared to other cycloalkyl variants commonly employed in pyrazole chemistry. Comparative analysis with the cyclohexyl analog 1-cyclohexyl-3-phenyl-1H-pyrazol-5-ol reveals significant differences in molecular conformation and potential biological activity. The five-membered cyclopentyl ring adopts a more constrained envelope conformation compared to the chair or boat conformations available to cyclohexyl systems, resulting in different spatial orientations of the pyrazole ring relative to the aliphatic substituent.
Molecular weight considerations demonstrate progressive increases across the cycloalkyl series, with 1-cyclopentyl-1H-pyrazol-5-ol exhibiting a molecular weight of 152.19 grams per mole, while cyclohexyl variants such as 1-cyclohexyl-1H-pyrazol-5-amine display molecular weights of 165.24 grams per mole. These differences reflect the additional methylene group present in cyclohexyl systems and translate to altered lipophilicity and membrane permeability characteristics. The cyclopentyl group provides an optimal balance between molecular size and conformational flexibility, avoiding the excessive rigidity of smaller cycloalkyl groups while maintaining manageable steric bulk.
Electronic effects of cycloalkyl substituents on pyrazole reactivity demonstrate subtle but measurable variations. The cyclopentyl group, with its intermediate ring strain compared to cyclopropyl or cyclobutyl analogs, provides moderate electron donation to the pyrazole nitrogen through inductive effects. This electronic contribution influences the tautomeric equilibrium between pyrazol-5-ol and pyrazol-3-one forms, with larger cycloalkyl groups generally favoring the hydroxyl tautomer through enhanced nitrogen basicity. Computational studies on related pyrazolone systems have revealed that substituent effects on intramolecular hydrogen bonding follow predictable trends based on electron-donating or withdrawing characteristics.
| Cycloalkyl Substituent | Ring Size | Molecular Weight | Conformational Flexibility | Electronic Effect |
|---|---|---|---|---|
| Cyclopentyl | 5-membered | 152.19 (base pyrazole) | Moderate envelope | Mild electron donation |
| Cyclohexyl | 6-membered | 165.24 (base pyrazole) | High chair/boat | Stronger electron donation |
| Cycloheptyl | 7-membered | 178.27 (estimated) | Very high multiple conformers | Maximal electron donation |
Positional Influence of Thiophen-2-yl Group on Pyrazole Reactivity
The positioning of the thiophene ring at the 2-position relative to the sulfur atom creates distinctive electronic interactions with the pyrazole core that significantly influence chemical reactivity and molecular properties. The thiophen-2-yl substitution pattern places the sulfur atom in proximity to the pyrazole ring, enabling potential sulfur-nitrogen interactions and altered electron density distribution compared to thiophen-3-yl isomers. These positional effects manifest in both ground-state molecular properties and transition-state energies for chemical transformations involving the pyrazole ring system.
Electronic density calculations and experimental observations indicate that thiophen-2-yl substitution enhances the electron-withdrawing character of the substituent compared to thiophen-3-yl positioning. This electronic effect stems from the more direct conjugation pathway available between the thiophene sulfur atom and the pyrazole ring when attachment occurs at the 2-position. The resulting electron redistribution influences the acidity of the hydroxyl group at position 5, with thiophen-2-yl derivatives exhibiting slightly enhanced acidic character compared to their thiophen-3-yl counterparts. This difference in electronic properties translates to distinct reactivity patterns in nucleophilic substitution reactions and metal coordination chemistry.
Comparative studies utilizing related heterocyclic systems, such as 1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol, demonstrate the broader principle of positional effects in heteroaromatic substitution. The pyrazine ring system, containing two nitrogen atoms, provides enhanced electron-withdrawing character compared to thiophene, resulting in more pronounced effects on pyrazole reactivity. These comparative data establish a reactivity series where electron-rich thiophene systems provide moderate electronic perturbation, while electron-deficient heterocycles such as pyrazine create more substantial changes in pyrazole behavior.
Steric considerations arising from thiophen-2-yl positioning include potential conformational restrictions due to sulfur-nitrogen interactions and altered rotational barriers around the carbon-carbon bond connecting the two ring systems. Molecular modeling studies of similar compounds suggest that thiophen-2-yl substitution favors planar or near-planar conformations between the thiophene and pyrazole rings, maximizing electronic conjugation while introducing modest steric strain. This conformational preference contrasts with thiophen-3-yl isomers, which exhibit greater rotational freedom and reduced electronic coupling between ring systems.
| Thiophene Position | Electronic Effect | Conjugation Strength | Steric Interaction | Reactivity Impact |
|---|---|---|---|---|
| Thiophen-2-yl | Moderate withdrawal | Enhanced conjugation | Moderate constraint | Increased electrophilicity |
| Thiophen-3-yl | Mild withdrawal | Reduced conjugation | Minimal constraint | Baseline reactivity |
| Comparison with pyrazin-2-yl | Strong withdrawal | Maximum conjugation | Significant constraint | Greatly enhanced electrophilicity |
Properties
IUPAC Name |
2-cyclopentyl-5-thiophen-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-12-8-10(11-6-3-7-16-11)13-14(12)9-4-1-2-5-9/h3,6-9,13H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMPMTPOJHONDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C=C(N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol is a compound belonging to the pyrazole family, characterized by its unique structural features that include a cyclopentyl group and a thiophene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antitumor, and antiviral properties. This article reviews the available literature on the biological activities of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol is with a molecular weight of approximately 247.36 g/mol. The compound exhibits various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃S |
| Molecular Weight | 247.36 g/mol |
| CAS Number | 1949836-74-1 |
| Purity | >98% |
Synthesis
The synthesis of 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. A common method includes cyclization reactions that form the pyrazole ring from cyclopentanone and thiophene derivatives under controlled conditions. Key reagents include hydrazine hydrate and various solvents such as ethanol or methanol.
Antitumor Activity
Research indicates that compounds similar to 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol exhibit significant antitumor effects. For instance, studies have shown that pyrazole derivatives can inhibit tubulin polymerization, leading to apoptosis in cancer cells. In vitro studies demonstrated that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Antiviral Properties
In addition to antitumor effects, pyrazole compounds have been evaluated for their antiviral activity. Some studies suggest that structural variations can tune biological properties toward antiviral activity. For example, modifications in the phenyl moiety have been linked to enhanced efficacy against viral pathogens .
The mechanism of action for 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol involves interaction with specific molecular targets such as enzymes or receptors. The compound's structure allows it to modulate signaling pathways involved in cell proliferation and apoptosis. Detailed studies are required to elucidate the precise molecular interactions and pathways influenced by this compound .
Case Studies
Several case studies highlight the biological activity of related pyrazole compounds:
- Antitumor Efficacy : A study found that a series of pyrazole derivatives demonstrated significant cytotoxicity against leukemia cell lines, with some compounds inducing apoptosis via caspase activation and p53 pathway modulation .
- Antiviral Screening : Another research effort evaluated the antiviral potential of structurally similar compounds against various viruses, revealing promising results that warrant further investigation into their therapeutic applications .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The substitution pattern at position 1 and 3 significantly influences the physicochemical and biological behavior of pyrazole derivatives. Key analogs and their distinguishing features are summarized below:
*Calculated based on cyclopentyl (C5H9) vs. isobutyl (C4H9).
Key Observations :
Crystallographic and Computational Studies
- Structural Validation : Single-crystal XRD (e.g., ORTEP diagrams ) is commonly used to confirm pyrazole derivatives' stereochemistry. The target compound’s structure could be resolved using SHELXL .
- Hydrogen Bonding Networks : The hydroxyl group at position 5 may participate in intermolecular hydrogen bonds, stabilizing crystal lattices .
Preparation Methods
General Synthetic Strategy for Pyrazole Derivatives
The synthesis of pyrazole derivatives, including the target compound, generally follows the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents . This approach forms the pyrazole core via ring closure under controlled conditions.
Cyclization Approach : Hydrazines react with 1,3-diketones or acetylenic ketones to form pyrazole rings. The reaction conditions—solvent, temperature, and catalysts—are optimized to favor regioselectivity and yield.
Solvent and Catalyst Effects : Aprotic dipolar solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc) improve yields compared to protic solvents like ethanol. Acid additives (e.g., HCl) can accelerate dehydration steps, enhancing product formation.
Regioselectivity Control : The choice of hydrazine and diketone derivatives influences the regioisomeric outcome. For example, hydrazine hydrate tends to give a single regioisomer due to hydrogen bonding effects, whereas aryl hydrazines may produce mixtures.
Specific Preparation of 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
While direct synthetic protocols for this exact compound are scarce, extrapolation from closely related pyrazole syntheses and structural analogues provides insight:
-
- A 1,3-dicarbonyl compound or equivalent bearing a cyclopentyl substituent.
- A thiophene-containing hydrazine or equivalent precursor to introduce the thiophen-2-yl group.
-
- The pyrazole ring is formed by condensation of the hydrazine with the diketone under mild heating (ambient to ~80 °C).
- Solvent systems favoring aprotic dipolar solvents or aqueous ethanol mixtures are employed.
- Acid catalysts such as acetic acid or sulfuric acid in catalytic amounts improve reaction rates and selectivity.
-
- Temperature range: 50–140 °C depending on the protocol.
- Reaction time: 1–6 hours, with hydrazine addition controlled over 10 minutes to several hours for optimal selectivity.
- The reaction is often performed in aqueous or aqueous-ethanol media without additional organic solvents to reduce cost and environmental impact.
Detailed Reaction Scheme (Hypothetical)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Preparation of 1,3-dicarbonyl precursor with cyclopentyl substituent | Cyclopentanone derivatives, suitable oxidation or functionalization | Intermediate diketone |
| 2. Condensation with 2-thiophenyl hydrazine | Hydrazine derivative, acid catalyst (e.g., acetic acid), solvent (DMF or aqueous ethanol), 50–80 °C, 1–4 h | Formation of 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol |
| 3. Isolation and purification | Crystallization, filtration, washing | Pure pyrazol-5-ol derivative |
Research Findings and Optimization Insights
Selectivity and Yield : The selectivity of pyrazole formation can be enhanced by controlling hydrazine addition rate and acid catalyst concentration, achieving yields up to 85–95% in related systems.
Crystal Morphology : The platelet-like crystals obtained improve downstream processing compared to needle-shaped crystals from older methods, enabling faster filtration and better washing efficiency.
Environmental and Cost Benefits : Use of aqueous or aqueous-ethanol media without excess organic solvents or stoichiometric acid reduces environmental impact and synthesis cost.
Spectroscopic Characterization : Confirmation of the pyrazole structure involves:
- NMR Spectroscopy : Proton and carbon signals consistent with pyrazole and thiophene rings.
- IR Spectroscopy : Characteristic OH stretch of pyrazol-5-ol.
- Mass Spectrometry : Molecular ion peak matching expected molecular weight (~213 g/mol for 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol).
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting materials | 1,3-diketone with cyclopentyl group; 2-thiophenyl hydrazine | Key to substitution pattern |
| Solvent | DMF, NMP, DMAc, or aqueous ethanol | Aprotic dipolar solvents preferred |
| Acid catalyst | Acetic acid, sulfuric acid, trifluoroacetic acid | Catalytic amounts (0.001–0.25 eq) |
| Temperature | 50–140 °C | Optimized for cyclization and yield |
| Reaction time | 1–6 hours | Controlled hydrazine addition improves selectivity |
| Product form | Platelet-like crystals | Facilitates purification |
| Yield | 85–95% (extrapolated) | High yield achievable with optimized conditions |
Q & A
Q. Key Considerations :
- Temperature control (70–80°C) and solvent choice (polar aprotic solvents enhance reactivity) are critical for yield optimization .
- Catalysts like Bleaching Earth Clay (pH 12.5) can improve reaction efficiency in heterogeneous conditions .
Basic: How is the structural characterization of this compound performed using spectroscopic methods?
Answer:
A combination of spectroscopic techniques ensures accurate structural confirmation:
- ¹H/¹³C NMR :
- Pyrazole C-H protons appear at δ 6.0–7.5 ppm.
- Thiophene protons resonate at δ 7.2–7.8 ppm due to aromatic conjugation .
- IR Spectroscopy :
- O-H stretch (phenolic group) at ~3200–3400 cm⁻¹.
- C=N (pyrazole) absorption at ~1600 cm⁻¹ .
- Mass Spectrometry :
Table 1 : Representative NMR Data for Pyrazole Derivatives
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Pyrazole C-H | 6.2–6.8 | 105–120 |
| Thiophene C-H | 7.3–7.6 | 125–135 |
| Cyclopentyl CH₂ | 1.5–2.5 | 25–35 |
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer :
Yield optimization requires systematic adjustments:
Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay) to reduce side reactions .
Solvent Optimization : Polar solvents (e.g., PEG-400) enhance solubility and reaction rates .
Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) minimizes decomposition.
Stoichiometry : Use a 1.2:1 molar ratio of hydrazine to diketone to drive the reaction to completion .
Case Study : A 15% yield increase was achieved by replacing THF with PEG-400 in a similar pyrazole synthesis .
Advanced: What methodologies are used to evaluate the compound’s bioactivity?
Answer :
Bioactivity assessment involves:
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli).
- Antioxidant : DPPH radical scavenging assay .
- In Silico Studies :
- Molecular docking (e.g., with COX-2 or EGFR kinases) to predict binding affinity .
Table 2 : Bioactivity Parameters for Pyrazole Analogs
| Assay Type | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Anticancer (MCF-7) | EGFR Kinase | 12.5 | |
| Anti-inflammatory | COX-2 | 8.7 |
Advanced: How can computational modeling elucidate its molecular interactions?
Q. Answer :
- Density Functional Theory (DFT) :
- Calculate HOMO-LUMO gaps to predict reactivity (e.g., thiophene’s electron-rich nature enhances electrophilic substitution) .
- Molecular Dynamics (MD) :
- Simulate ligand-protein interactions (e.g., with PDB ID 1M17) to identify binding hotspots .
Example : MD simulations of a related compound showed stable binding to the COX-2 active site via π-π stacking with thiophene .
Advanced: How to address contradictions in reported synthesis yields?
Answer :
Discrepancies often arise from:
Catalyst Variability : Impure catalysts reduce reproducibility.
Ambient Moisture : Hydrolysis of intermediates in non-anhydrous conditions.
Analytical Methods : HPLC vs. TLC purity assessments can yield differing results .
Q. Resolution Strategy :
- Replicate reactions under inert atmospheres (N₂/Ar) and validate yields via multiple techniques (e.g., NMR, LC-MS) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
